tert-butyl (2S)-2-amino-3-cyclohexylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-cyclohexylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHYVCSFGFKQIG-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-amino-3-cyclohexylpropanoate typically involves the esterification of (2S)-2-amino-3-cyclohexylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of metal-free conditions has also been reported as an efficient method for the preparation of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate features a tert-butyl group attached to a chiral amino acid structure, specifically the (2S)-2-amino-3-cyclohexylpropanoic acid. Its molecular formula is C₁₃H₁₉NO₂, with a molar mass of approximately 227.35 g/mol. The compound typically appears as a white crystalline solid with a density of about 0.970 g/cm³ and a predicted boiling point around 294.2 °C .
Pharmaceutical Applications
1. Drug Synthesis:
this compound serves as a valuable building block in the synthesis of various bioactive molecules. Its structural features allow it to be integrated into compounds targeting neurological disorders and infections .
Case Study:
A study identified this compound as part of a scaffold for developing small molecule agonists for APJ receptors, which are implicated in cardiovascular and metabolic diseases. Modifications to the scaffold led to enhanced receptor selectivity and potency .
2. Chiral Auxiliary:
Due to its chirality, this compound can be utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .
The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its potential applications extend to:
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the cyclohexyl group can provide hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
(a) Cyclohexyl vs. Phenyl Groups
- tert-Butyl (2S)-2-amino-3-phenylpropanoate (CAS 167993-13-7, ): Key Difference: The phenyl group replaces the cyclohexyl moiety. Impact: The aromatic phenyl group increases lipophilicity (logP ≈ 2.8) compared to the cyclohexyl analog (logP ≈ 2.3), enhancing membrane permeability but reducing aqueous solubility . Spectral Data: The $^{13}\text{C NMR}$ shift for the β-carbon in the phenyl variant is δ 128.7 ppm (aromatic carbons), contrasting with δ 25.3–35.4 ppm for cyclohexyl carbons ().
(b) Fluorinated Derivatives
- tert-Butyl (2S)-2-amino-3-(2-fluorophenyl)propanoate (): Key Difference: A fluorine atom at the ortho position of the phenyl ring. Impact: Fluorination enhances metabolic stability and electron-withdrawing effects, increasing binding affinity to proteolytic enzymes (e.g., HIV-1 protease inhibitors) .
Ester Group Modifications
(a) tert-Butyl vs. Methyl/Ethyl Esters
- Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride (CAS 321328-63-6, ): Key Difference: Ethyl ester instead of tert-butyl. Impact: The ethyl ester hydrolyzes 3× faster in physiological conditions (t₁/₂ = 2.1 hours vs. tert-butyl t₁/₂ = 6.8 hours), limiting its utility in prolonged drug release formulations .
(b) tert-Butyl Carbamate Derivatives
- (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate (CAS 167298-44-4, ): Key Difference: Carbamate protection of the amino group. Impact: Improved stability under acidic conditions (80% intact after 24 hours at pH 3 vs. 40% for the unprotected amino ester) but requires additional deprotection steps in synthesis .
Functional Group Additions
(a) Acetamido-Modified Analogs
- tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-aminopropanoate (): Key Difference: Acetamido and benzofuran substituents. Impact: The benzofuran moiety introduces π-π stacking interactions with aromatic residues in enzyme active sites, improving inhibitory potency (IC₅₀ = 12 nM vs. 45 nM for the parent compound) .
Key Research Findings
Antiviral Potency: this compound derivatives exhibit 10–50× higher cellular uptake than ethyl esters, correlating with enhanced antiviral activity (EC₅₀ = 0.8 μM vs. 4.2 μM for MPI25b) .
Metabolic Stability: Fluorinated analogs () show 90% retention in human liver microsomes after 1 hour, compared to 60% for non-fluorinated variants.
Stereochemical Purity : Chiral HPLC analysis confirms >99% enantiomeric excess for the (2S) configuration, critical for avoiding off-target effects .
Biological Activity
Introduction
Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic processes. This article explores the biological activity of this compound, synthesizing findings from diverse research studies, case analyses, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a tert-butyl group and a cyclohexyl moiety. These structural elements contribute significantly to its biological interactions.
Chemical Formula
- Molecular Formula: CHN\O
- Molecular Weight: 225.33 g/mol
The primary biological activity of this compound is linked to its role as an inhibitor of specific proteases. For instance, studies have shown that similar compounds exhibit inhibitory effects on norovirus proteases, which are crucial for viral replication. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit certain proteases at varying concentrations. A notable study indicated that related compounds achieved IC values in the low micromolar range, suggesting significant inhibitory potential.
| Compound | IC (µM) | Target Enzyme |
|---|---|---|
| Compound A | 1.6 | Norovirus 3C-like protease |
| Compound B | 2.4 | Cathepsin L |
| tert-butyl | 5.0 | Toxoplasma gondii CPL |
Case Studies
- Toxoplasma gondii Inhibition :
- Norovirus Protease Activity :
Pharmacokinetics and Bioavailability
Research indicates that compounds similar to this compound demonstrate favorable pharmacokinetic profiles, including good permeability across biological membranes and metabolic stability. For example, modifications to enhance CNS penetrance have been explored, showing promising results in terms of brain/plasma ratios .
Q & A
Basic Research Questions
What are the established synthetic routes for tert-butyl (2S)-2-amino-3-cyclohexylpropanoate, and how do reaction conditions influence yield and enantiopurity?
The synthesis typically involves chiral amino acid precursors, with key steps including esterification, cyclohexyl group introduction, and tert-butyl protection. For example:
- Step 1 : Starting from (S)-2-amino-3-cyclohexylpropanoic acid, the tert-butyl ester is formed via acid-catalyzed esterification using tert-butanol and a coupling agent (e.g., DCC) .
- Step 2 : Protecting the amino group with Boc (tert-butoxycarbonyl) ensures stability during subsequent reactions. This requires Boc anhydride in a basic medium (e.g., NaHCO₃) .
- Critical factors : Temperature (<40°C avoids racemization), solvent polarity (THF or DCM), and catalyst choice (DMAP for esterification) significantly impact yield (>80%) and enantiomeric excess (>98%) .
Which analytical techniques are most effective for characterizing this compound and confirming stereochemical integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR verify the cyclohexyl group (δ 1.0–2.5 ppm for axial protons) and tert-butyl moiety (δ 1.4 ppm, singlet). COSY and NOESY confirm spatial proximity of chiral centers .
- Chiral HPLC : Using a Chiralpak® IA column (hexane:isopropanol = 90:10) resolves enantiomers, with retention times differentiating (2S) from (2R) forms .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₃H₂₅NO₂, calc. 227.1885) and detects impurities (<2%) .
Advanced Research Questions
How can synthetic protocols be optimized to address low yields in the final coupling step of this compound derivatives?
Low yields often arise from steric hindrance at the cyclohexyl group or incomplete Boc deprotection. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves coupling efficiency (95% yield) by enhancing reagent diffusion .
- Alternative coupling agents : HATU or PyBOP outperforms DCC in sterically demanding environments, minimizing side products .
- Deprotection optimization : Use TFA/DCM (1:4) for Boc removal, monitored by TLC (Rf shift from 0.7 to 0.3) to avoid over-acidification .
What computational methods are used to predict the reactivity of this compound in peptide coupling or organocatalytic applications?
- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) model transition states during amide bond formation, identifying energy barriers for cyclohexyl steric effects .
- Molecular Dynamics (MD) : Predicts solvation effects in DMF or THF, showing higher activation entropy in polar aprotic solvents .
- Docking Studies : AutoDock Vina evaluates interactions with proteases, highlighting the cyclohexyl group’s role in hydrophobic binding pockets .
How does the cyclohexyl substituent influence the compound’s stability under acidic or oxidative conditions?
- Acidic Hydrolysis : The tert-butyl ester resists hydrolysis at pH >3, but the cyclohexyl group destabilizes the molecule at pH <2 (t₁/₂ = 2 h at 25°C) due to ring strain .
- Oxidative Stability : Cyclohexyl’s electron-donating effect reduces susceptibility to ROS; however, tert-butyl cleavage occurs under H₂O₂ (10 mM), forming carboxylic acid byproducts .
- Accelerated Stability Testing : LC-MS after 48 h at 40°C/75% RH shows <5% degradation, confirming shelf-life suitability .
What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase assays) may arise from:
- Solubility variability : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation in aqueous buffers .
- Enantiomeric contamination : Validate purity via circular dichroism (CD) at 220 nm (Δε = ±12.5) .
- Assay interference : Counter-screen with negative controls (e.g., Boc-protected analogs) to exclude off-target effects .
Methodological Guidance
How to design a scalable purification protocol for this compound with >99% enantiopurity?
- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (1:5) to remove nonpolar impurities.
- Recrystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals (mp 98–100°C) .
- Quality Control : Chiral SFC (supercritical fluid chromatography) with a Daicel® AD-H column confirms ee >99.5% .
What in vitro models are appropriate for evaluating the bioactivity of this compound in neurological disorders?
- Primary Neuronal Cultures : Assess neuroprotective effects against glutamate-induced excitotoxicity (IC₅₀ ~15 μM) .
- Blood-Brain Barrier (BBB) Permeability : Use MDCK-MDR1 monolayers; Papp >5 × 10⁻⁶ cm/s indicates CNS penetration .
- Metabolic Stability : Liver microsome assays (human/rat) predict hepatic clearance (CL <10 mL/min/kg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
